molecular formula C12H19F3N2O5 B13479818 methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid

methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid

Cat. No.: B13479818
M. Wt: 328.28 g/mol
InChI Key: RWDAFUHMJDWVNI-FJXQXJEOSA-N
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Description

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate; trifluoroacetic acid is a complex organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate typically involves the formation of the azetidine ring followed by the introduction of the propanoate and trifluoroacetic acid groups. One common method involves the cyclization of a suitable precursor under conditions that promote ring closure. This can be achieved using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: Reduction of the azetidine ring can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug development, where the compound’s ability to modulate biological pathways is of interest.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

    N-Boc-azetidine: A protected form of azetidine used in organic synthesis.

    Azetidine-3-carboxylic acid: A structural isomer with different reactivity and applications.

Uniqueness

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate is unique due to its combination of the azetidine ring with the propanoate and trifluoroacetic acid groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H19F3N2O5

Molecular Weight

328.28 g/mol

IUPAC Name

methyl (2S)-2-[3-(azetidin-3-yl)propanoylamino]propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H18N2O3.C2HF3O2/c1-7(10(14)15-2)12-9(13)4-3-8-5-11-6-8;3-2(4,5)1(6)7/h7-8,11H,3-6H2,1-2H3,(H,12,13);(H,6,7)/t7-;/m0./s1

InChI Key

RWDAFUHMJDWVNI-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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